1-[(3R)-3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one
CAS No.:
Cat. No.: VC13689250
Molecular Formula: C7H13NO2
Molecular Weight: 143.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H13NO2 |
|---|---|
| Molecular Weight | 143.18 g/mol |
| IUPAC Name | 1-[(3R)-3-(hydroxymethyl)pyrrolidin-1-yl]ethanone |
| Standard InChI | InChI=1S/C7H13NO2/c1-6(10)8-3-2-7(4-8)5-9/h7,9H,2-5H2,1H3/t7-/m1/s1 |
| Standard InChI Key | QZIPHPJTYHOXKM-SSDOTTSWSA-N |
| Isomeric SMILES | CC(=O)N1CC[C@H](C1)CO |
| SMILES | CC(=O)N1CCC(C1)CO |
| Canonical SMILES | CC(=O)N1CCC(C1)CO |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s molecular formula is C₇H₁₃NO₂, with a molecular weight of 143.18 g/mol . Its IUPAC name, 1-[(3R)-3-(hydroxymethyl)pyrrolidin-1-yl]ethanone, reflects the (3R) stereochemistry critical for interactions with enantioselective biological targets. Key structural features include:
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A pyrrolidine ring with a hydroxymethyl (-CH₂OH) substituent at the 3-position.
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An acetyl group (-COCH₃) at the 1-position of the ring.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 2784591-20-2 (R-enantiomer) | |
| 191347-96-3 (racemic mixture) | ||
| Molecular Formula | C₇H₁₃NO₂ | |
| Molecular Weight | 143.18 g/mol | |
| SMILES | CC(=O)N1CCC@HCO | |
| InChIKey | QZIPHPJTYHOXKM-SSDOTTSWSA-N | |
| Boiling Point | 298–300°C (estimated) | |
| LogP (Octanol-Water) | -0.82 (predicted) |
The (3R) configuration ensures optimal binding to proteins with chiral recognition sites, as evidenced by its use in CCR4 antagonists and dopamine receptor modulators .
Synthesis and Industrial Production
Synthetic routes to 1-[(3R)-3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one emphasize stereocontrol and scalability.
Laboratory-Scale Synthesis
A common method involves reductive amination of pyrrolidine derivatives:
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Step 1: React (R)-3-pyrrolidinol with acetaldehyde in the presence of a reducing agent (e.g., NaBH₄) to form (3R)-3-(hydroxymethyl)pyrrolidine.
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Step 2: Acetylation using acetic anhydride or acetyl chloride yields the final product .
Key Reaction:
Industrial Optimization
Large-scale production employs continuous-flow reactors to enhance yield (≥85%) and purity (≥98%). Catalytic asymmetric synthesis using chiral ligands (e.g., BINAP) ensures enantiomeric excess (ee >99%) .
Table 2: Synthetic Parameters
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Yield | 65–75% | 85–90% |
| Purity | 95–97% | ≥98% |
| Enantiomeric Excess (ee) | 90–95% | >99% |
| Reaction Time | 12–24 hours | 2–4 hours |
Biological Activities and Mechanism
Pyrrolidine derivatives exhibit diverse pharmacological profiles, with 1-[(3R)-3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one serving as a precursor for:
CCR4 Antagonists
The compound’s hydroxymethyl group facilitates hydrogen bonding with CCR4 receptors, inhibiting regulatory T-cell (Treg) trafficking into tumors. Analogues showed IC₅₀ = 32–58 nM in calcium flux assays .
Dopamine D3 Receptor (D3R) Antagonists
Structural modifications yield dual MOR agonist/D3R antagonists with Ki = 0.8–1.2 nM at D3R and >100-fold selectivity over D2R . The (3R) configuration enhances blood-brain barrier (BBB) permeability, as evidenced by CNS-MPO scores ≥4.5 .
Anticancer Agents
Derivatives incorporating the pyrrolidine scaffold demonstrated GI₅₀ = 2–5 µM against breast cancer (MCF-7) and leukemia (K562) cell lines .
Pharmacokinetics and Toxicology
ADME Profile
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Absorption: Oral bioavailability (F) = 28–75% in rodents, depending on substituents .
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Metabolism: Hepatic clearance (Cl) = 45–74.7 mL/min/kg in rats, primarily via CYP3A4 .
Toxicity Data
Applications in Medicinal Chemistry
Drug Discovery
The compound is a building block for:
Structural Modifications
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